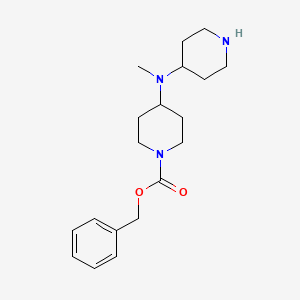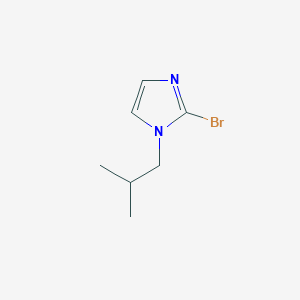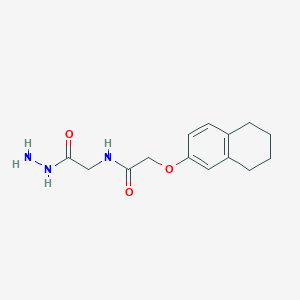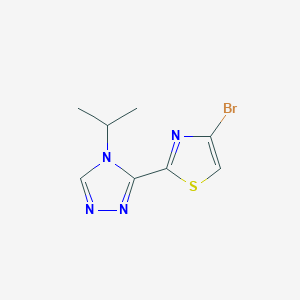
Benzyl 4-(methyl(piperidin-4-YL)amino)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(methyl(piperidin-4-YL)amino)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(methyl(piperidin-4-YL)amino)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-(methyl(piperidin-4-YL)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are prevalent, where halogenated derivatives are often used as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Benzyl 4-(methyl(piperidin-4-YL)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of Benzyl 4-(methyl(piperidin-4-YL)amino)piperidine-1-carboxylate involves its binding to specific molecular targets, such as cholinesterase receptors. The benzyl-piperidine group provides good binding to the catalytic site of the enzyme, interacting with amino acid residues like tryptophan and phenylalanine . This interaction inhibits the enzyme’s activity, leading to increased levels of neurotransmitters in the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Donepezil: Another piperidine derivative used as a cholinesterase inhibitor.
Rivastigmine: A carbamate derivative with similar applications in treating neurological disorders.
Galantamine: An alkaloid that also inhibits cholinesterase activity.
Uniqueness
Benzyl 4-(methyl(piperidin-4-YL)amino)piperidine-1-carboxylate is unique due to its specific structural features that allow for strong binding to cholinesterase receptors, making it a potent inhibitor. Its synthetic versatility also makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C19H29N3O2 |
|---|---|
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
benzyl 4-[methyl(piperidin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O2/c1-21(17-7-11-20-12-8-17)18-9-13-22(14-10-18)19(23)24-15-16-5-3-2-4-6-16/h2-6,17-18,20H,7-15H2,1H3 |
InChI-Schlüssel |
UCQIMHCMYPFFSE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCNCC1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13926328.png)




![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)




